molecular formula C15H12O4 B8726526 Methanediyl dibenzoate CAS No. 5342-31-4

Methanediyl dibenzoate

Cat. No. B8726526
Key on ui cas rn: 5342-31-4
M. Wt: 256.25 g/mol
InChI Key: BDDYZHKLKHFEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04603209

Procedure details

1-acetoxy-1-bromoacetone was extremely difficult or impossible to make by the standard preparation of 1-acyloxyalkyl bromide compounds, since the standard route would require preparation of pure anhydrous pyruvaldehyde, CH3COCHO, to be reacted with acetyl bromide. Anhydrous pyruvaldehyde is extremely hygroscopic, unstable, and prone to polymerization. All the above preparations of 1-acyloxyalkyl halides carried out with trimethylsilyl bromide and a catalytic quantity of anhydrous zinc chloride at room temperature overnight; if the starting 1,1-diester was solid, a chlorinated solvent (CH2Cl2, CHCl3, or CCl4) was added to make a homogeneous reaction mixture. Products were characterized by boiling point, NMR, and halide titration. Different Lewis acids were tested in the case of methylene dibenzoate. ZnCl2, ZnI2, ZrCl4, and SnCl4 all proved effective, AlCl3 less so. BF3.Et2O and Cu2Br2 were ineffective. 1-acyloxyalkyl chlorides can also be obtained by this general procedure, though more vigorous conditions are required and lower yields result. Thus C6H5COOCH2OCOC6H5 and Me3SiCl reacted in CCl4 with AlCl3 catalysis at 100° (sealed vessel) for 60 hrs. and gave a 35% yield of C6H5COOCH2Cl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([O:9][CH2:10]OC(C2C=CC=CC=2)=O)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Si]([Cl:24])(C)(C)C.[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)(Cl)(Cl)Cl>[C:1]1([C:7]([O:9][CH2:10][Cl:24])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)OCOC(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
lower yields
CUSTOM
Type
CUSTOM
Details
result
CUSTOM
Type
CUSTOM
Details
(sealed vessel) for 60 hrs
Duration
60 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)OCCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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